molecular formula C13H7Cl3F3NO2 B2973890 2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 383147-63-5

2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone

Cat. No. B2973890
CAS RN: 383147-63-5
M. Wt: 372.55
InChI Key: WEJDMTDMUHXLRR-UHFFFAOYSA-N
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Description

“2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone” is a chemical compound with the molecular formula C13H7Cl3F3NO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring attached to an ethanone group, which is trichlorinated. Additionally, a phenyl ring with a trifluoromethoxy group is attached to the pyrrole ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.56 . It is a solid substance . More detailed physical and chemical properties could not be found in the available sources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in the synthesis of heterocyclic compounds, such as pyrroles and pyrazolines, demonstrating its versatility as a building block in organic chemistry. For instance, studies have described different routes for the synthesis of related compounds, highlighting the "tert-amino effect" in heterocyclic chemistry and the synthesis of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3- dicarboxylate using phosphorus compounds (Nijhuis et al., 2010) (Kalantari et al., 2006).

Catalysis and Material Science

  • Research has also extended into the realm of material science and catalysis, where derivatives of the compound have been investigated for their potential in catalytic reactions and the synthesis of novel materials. For example, ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands have been synthesized and evaluated in catalytic asymmetric transfer hydrogenation of acetophenone (Yang et al., 1997).

Corrosion Inhibition and Antimicrobial Activity

  • Additionally, derivatives of this compound have been studied for their corrosion inhibition properties and antimicrobial activity. A study on the synthesis and comparative study of a novel triazole derived as a corrosion inhibitor of mild steel in HCl medium complemented with DFT calculations highlights the potential application in protecting metals against corrosion (Jawad et al., 2020). Another study on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives demonstrates its use in creating compounds with potential antiviral properties (Attaby et al., 2006).

Pharmacological Applications

  • In pharmacology, the compound's derivatives have been explored for their potential anti-cancer properties. The discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as a potential anti-cancer agent shows its application in developing new therapeutics (Via et al., 2008).

Safety and Hazards

This compound is potentially hazardous. Safety information suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

While specific future directions for this compound are not available, similar compounds containing trifluoromethoxyphenyl groups have been studied for their potential use in electrochromic devices . These devices can change color in response to an applied voltage, and have applications in smart windows, auto-dimming mirrors, and energy storage devices .

properties

IUPAC Name

2,2,2-trichloro-1-[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3F3NO2/c14-12(15,16)11(21)10-2-1-7-20(10)8-3-5-9(6-4-8)22-13(17,18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDMTDMUHXLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone

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